2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a sulfonyl group, and an ethoxyphenyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{4-[(azepane-1-sulfonyl)amino]phenyl}acetic acid
- 2-{4-[(azepane-1-sulfonyl)amino]phenyl}ethanol
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-31-20-11-9-19(10-12-20)26-24-22(17-25)27-23(32-24)18-7-13-21(14-8-18)33(29,30)28-15-5-3-4-6-16-28/h7-14,26H,2-6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMKQSVHPCUZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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